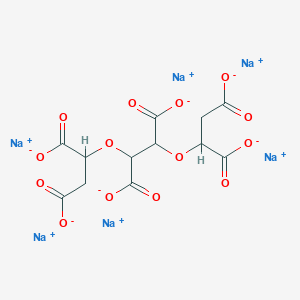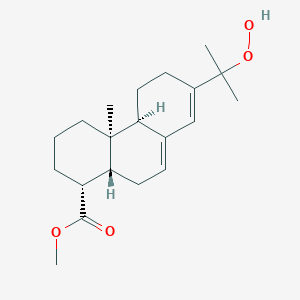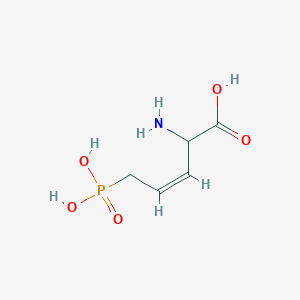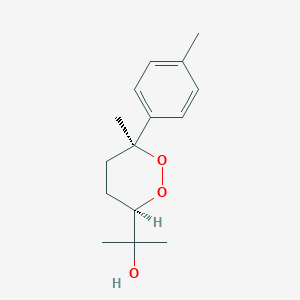
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .
Molecular Structure Analysis
The molecular formula of this compound is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .Applications De Recherche Scientifique
Chromones and Radical Scavengers
Chromones, similar in structure to benzopyran derivatives, have been recognized for their antioxidant properties, potentially relevant to the study of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose. The ability of chromones to neutralize active oxygen and free radicals suggests their use in mitigating cell impairment and diseases (Yadav et al., 2014).
Benzene-1,3,5-tricarboxamide and Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, showcasing a similar benzene core to this compound, underline the importance of benzene derivatives in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights the potential for this compound in similar fields (Cantekin et al., 2012).
Antioxidant Activity Analysis
The methodologies used in determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), could be applicable for assessing the antioxidant properties of this compound (Munteanu & Apetrei, 2021).
Detoxification Studies with Lactic Acid Bacteria
Research on the use of probiotics and lactic acid bacteria for detoxifying contaminants like benzo[a]pyrene (B[a]p) might offer insights into the potential applications of this compound in food safety or pharmacology (Shoukat, 2020).
Hexaazatriphenylene Derivatives in Organic Materials
The role of hexaazatriphenylene (HAT) derivatives in the development of organic materials, including their use as n-type semiconductors and in energy storage, points to the possible use of this compound in similar applications (Segura et al., 2015).
Baicalein and Anti-cancer Effects
The study of baicalein, a flavonoid compound, for its anti-cancer activities provides a model for investigating the biological activities of this compound, particularly if it shares similar structural features or functional groups (Bie et al., 2017).
Mécanisme D'action
Target of Action
Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI), also known as (2S,4S,5R)-5-((Benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate or 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose, is a ribose-derived compound used in nucleoside synthesis . The primary targets of this compound are the nucleosides in the DNA and RNA of cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of nucleosides. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .
Analyse Biochimique
Cellular Effects
The effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as NO and TNF-α in RAW 264.7 cells . This inhibition suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Molecular Mechanism
At the molecular level, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) exerts its effects through specific binding interactions with biomolecules. The compound binds to ribonucleoside and deoxyribonucleoside kinases, inhibiting their activity and preventing the phosphorylation of nucleosides . This inhibition disrupts the synthesis of nucleic acids, thereby affecting viral replication and transcription. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cytokine production and modulation of gene expression.
Metabolic Pathways
Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside and deoxyribonucleoside kinases, which are essential for the phosphorylation of nucleosides . The compound’s incorporation into nucleic acids affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells, where it accumulates in the cytoplasm and nucleus . The compound’s localization within these compartments is crucial for its activity and function.
Subcellular Localization
The subcellular localization of Beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) is primarily in the cytoplasm and nucleus. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in nucleoside synthesis and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in biochemical reactions.
Propriétés
IUPAC Name |
[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-ZRBLBEILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

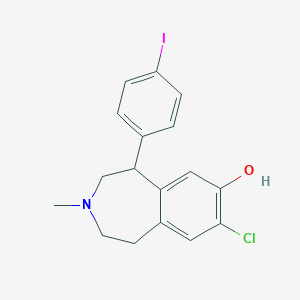

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
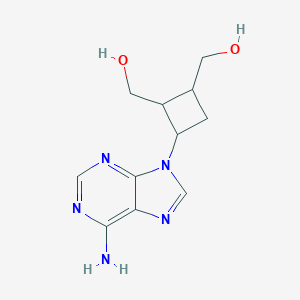
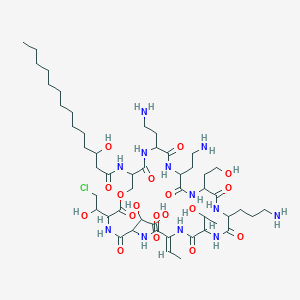

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
